

Comparative Crystallographic Analysis of 2-Chloroquinoline Derivatives

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Compound of Interest

Compound Name: 2-Chloro-3-iodoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of reaction products derived from 2-chloroquinoline derivatives. While specific X-ray crystallography data for **2-Chloro-3-iodoquinoline** reaction products is not readily available in the reviewed literature, this guide leverages data from closely related analogs to offer insights into the structural characteristics that can be anticipated. Understanding the solid-state structures of these compounds is pivotal for structure-activity relationship (SAR) studies and rational drug design.

Comparative Crystallographic Data

The structural parameters of 2-chloroquinoline derivatives are significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize key crystallographic data for several derivatives, providing a basis for comparison.

| Parameter | 2-chloro-3-[(E)-(2-phenylhydr azinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate | 2-chloroquinoline-3-carboxylic acid[1] | 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine[2] |
|-----------------------|--|--|---|--|--|
| Empirical Formula | C16H12ClN3 | C11H10ClN3O | C12H9Cl2NO2 | C10H6ClNO2 | C17H12ClFN2 |
| Formula Weight | 281.74 | 235.67 | 270.10 | 207.61 | - |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P21/c | - | P21 |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) | 5.8193 (2) | 7.2253(10) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) | 8.0689 (3) | 5.7720(10) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) | 18.1780 (5) | 17.105(2) |
| β (°) | - | - | - | - | 95.338(10) |
| Volume (Å³) | - | - | - | 853.55 (5) | 710.26(18) |
| Z | - | - | - | 4 | 2 |
| Radiation | - | - | - | Mo Kα | MoKα |
| Temperature (K) | - | - | - | 120 | 298(2) |
| Reflections collected | - | - | - | 1938 | 5010 |
| Unique reflections | - | - | - | - | 3160 |
| R(int) | - | - | - | - | 0.0501 |

| | | | | | |
|-----------------|---|---|---|-------|--------|
| Final R1 values | - | - | - | 0.038 | 0.0339 |
| wR2 | - | - | - | 0.094 | 0.0907 |

Experimental Protocols

The synthesis and crystallographic analysis of 2-chloroquinoline derivatives typically follow a generalized workflow.

Synthesis of 2-Chloro-3-formylquinolines

A common route to substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[\[3\]](#)

- Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl_3) is added slowly to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.
- Reaction with Acetanilide: A substituted acetanilide is then introduced to the Vilsmeier reagent.
- Cyclization and Hydrolysis: The reaction mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[\[4\]](#)

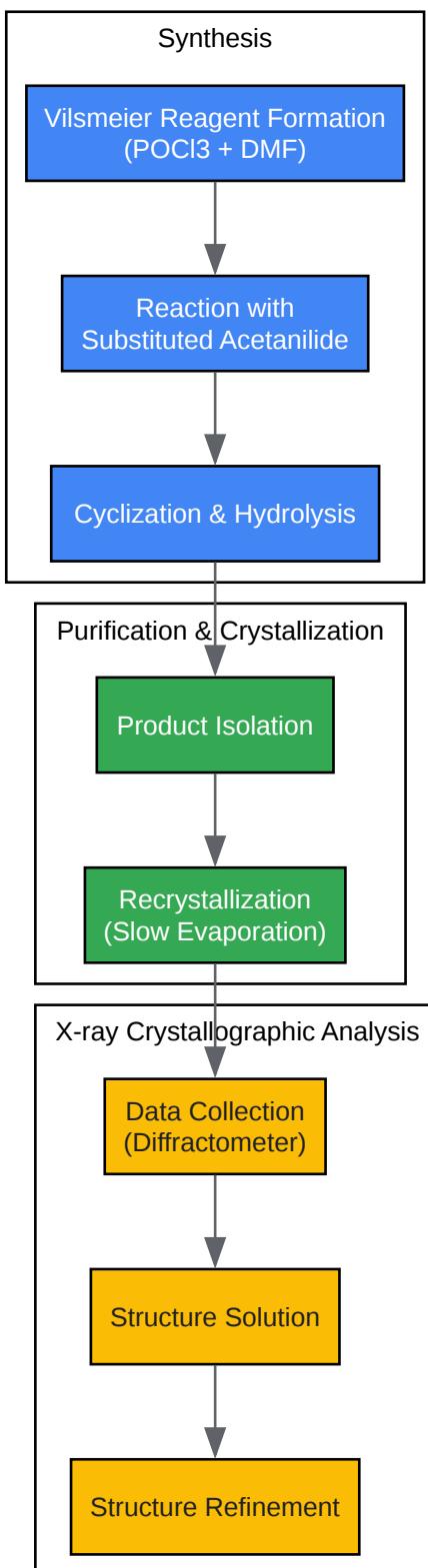
Derivatives can be further modified. For instance, condensation reactions of the formyl group can be performed with various reagents like phenylhydrazine to yield Schiff bases.[\[5\]](#)

Single-Crystal X-ray Diffraction

- Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
- Data Collection: Data is collected using a diffractometer, commonly equipped with a Mo K α radiation source.
- Structure Solution and Refinement: The collected diffraction data is processed, and the crystal structure is solved and refined using specialized software packages.[\[4\]](#)

Visualizations

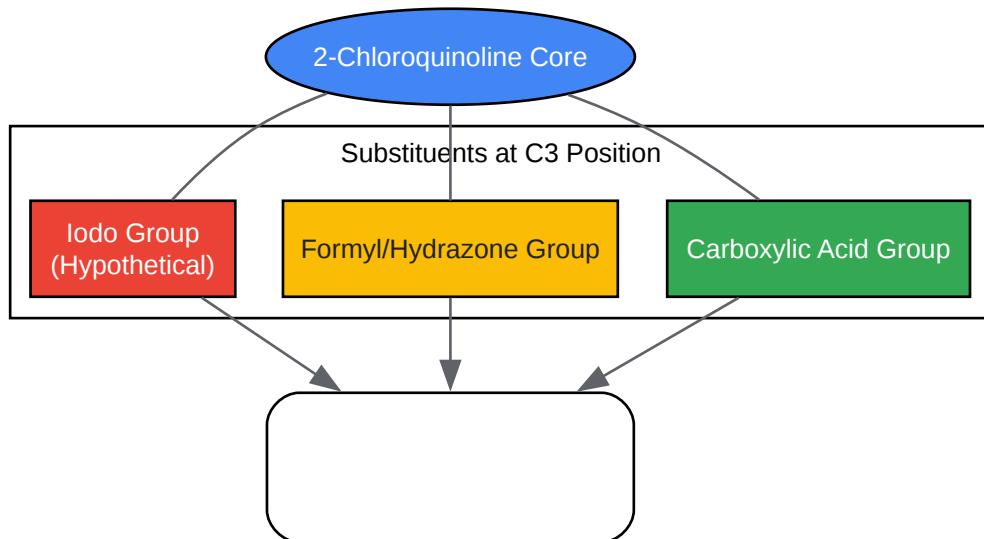
Experimental Workflow



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Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.

Logical Comparison of Structural Features

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Caption: Logical comparison of how different C3 substituents on the 2-chloroquinoline core influence crystal structure.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction provides definitive structural data, other techniques can offer valuable complementary information, especially when obtaining suitable crystals is challenging.

- **NMR Spectroscopy:** Provides detailed information about the molecular structure in solution, which can be compared with the solid-state conformation determined by X-ray crystallography.
- **Mass Spectrometry:** Confirms the molecular weight and elemental composition of the synthesized compounds.

- Computational Modeling: Molecular dynamics and density functional theory (DFT) calculations can be used to predict molecular geometries and compare theoretical structures with experimental data.[\[4\]](#)

In conclusion, the analysis of closely related 2-chloroquinoline derivatives provides a robust framework for understanding the structural properties of this class of compounds. The comparative data and generalized protocols presented in this guide are intended to assist researchers in the design, synthesis, and structural analysis of novel 2-chloroquinoline-based molecules.

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